(2Z)-N-(2,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide
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Overview
Description
[(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, a difluorophenyl group, and a carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and an appropriate nucleophile.
Carbamoylation: The carbamoyl moiety can be introduced through a reaction with an isocyanate or carbamoyl chloride derivative.
Final Coupling: The final coupling step involves the reaction of the chromene derivative with the difluorophenyl carbamoyl intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives:
Biology
Biological Activity Studies: Researchers investigate the biological activity of this compound and its derivatives, including potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound is explored for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of [(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and carbamoyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The chromene core may also contribute to the compound’s overall activity by stabilizing the molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- [(2Z)-3-[(2,4-DICHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE
- [(2Z)-3-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE
Uniqueness
[(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C20H16F2N2O4 |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
[(Z)-[3-[(2,4-difluorophenyl)carbamoyl]chromen-2-ylidene]amino] 2-methylpropanoate |
InChI |
InChI=1S/C20H16F2N2O4/c1-11(2)20(26)28-24-19-14(9-12-5-3-4-6-17(12)27-19)18(25)23-16-8-7-13(21)10-15(16)22/h3-11H,1-2H3,(H,23,25)/b24-19- |
InChI Key |
KSRXMZJFVIWDCF-CLCOLTQESA-N |
Isomeric SMILES |
CC(C)C(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F |
Canonical SMILES |
CC(C)C(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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